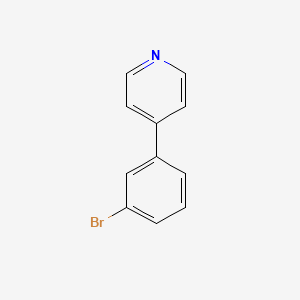

4-(3-Bromophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTYNEHIFPECNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-72-2 | |

| Record name | 4-(3-Bromophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Bromophenyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-(3-Bromophenyl)pyridine. Intended for professionals in research, chemical synthesis, and drug development, this document delves into the core characteristics of this versatile heterocyclic building block. Key areas covered include its molecular structure, reactivity—with a focus on its prevalent application in Suzuki-Miyaura cross-coupling reactions—and its role as a precursor in the synthesis of advanced materials and pharmaceutically relevant compounds. Safety protocols and handling guidelines are also detailed to ensure safe laboratory practices. This guide aims to be an essential resource, consolidating critical data and procedural insights to facilitate the effective use of 4-(3-Bromophenyl)pyridine in pioneering research and development endeavors.

Introduction

4-(3-Bromophenyl)pyridine is a substituted aromatic heterocyclic compound that has garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a brominated phenyl group, offers a unique combination of reactivity and electronic properties. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse functionalities. The pyridine moiety, a common pharmacophore, imparts desirable physicochemical properties and biological activity to larger molecules. This guide will provide an in-depth analysis of the essential properties and applications of this important chemical intermediate.

Physicochemical Properties

The fundamental physical and chemical properties of 4-(3-Bromophenyl)pyridine are summarized below. These characteristics are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 4373-72-2 | |

| Molecular Formula | C₁₁H₈BrN | |

| Molecular Weight | 234.10 g/mol | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 43.0 to 47.0 °C | |

| Purity | Typically >98.0% (GC) | |

| Storage Temperature | Room Temperature |

Spectroscopic Characterization

While experimentally obtained spectra for 4-(3-Bromophenyl)pyridine are not widely published, the expected spectroscopic features can be predicted based on the analysis of its isomers and related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings.

-

Pyridine Protons: The protons on the pyridine ring will appear in the downfield region (typically δ 8.5-7.0 ppm). The protons ortho to the nitrogen atom will be the most deshielded.

-

Phenyl Protons: The protons on the bromophenyl ring will also resonate in the aromatic region (typically δ 7.8-7.2 ppm). The proton between the bromine and the pyridine--substituted carbon, and the other protons on the phenyl ring will show characteristic splitting patterns based on their coupling with neighboring protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule.

-

Pyridine Carbons: The carbons of the pyridine ring will resonate in the range of δ 150-120 ppm. The carbon atom attached to the nitrogen will be significantly deshielded.

-

Phenyl Carbons: The carbons of the bromophenyl ring will also appear in the aromatic region. The carbon atom bonded to the bromine will be shielded compared to the other phenyl carbons, while the carbon attached to the pyridine ring will be deshielded. Quaternary carbon signals are expected to be weaker in intensity.[1][2][3]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

-

Aromatic C-H stretching: Bands are expected in the region of 3100-3000 cm⁻¹.

-

Aromatic C=C and C=N stretching: Multiple sharp bands will be observed in the 1600-1400 cm⁻¹ region, characteristic of the pyridine and benzene rings.[4]

-

C-Br stretching: A band in the lower frequency region (typically around 600-500 cm⁻¹) may be observed for the carbon-bromine bond.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The predicted monoisotopic mass is 232.98401 Da.[5] Fragmentation patterns would likely involve the loss of bromine and cleavage of the bond between the two aromatic rings.

Chemical Properties and Reactivity

The chemical reactivity of 4-(3-Bromophenyl)pyridine is dominated by the presence of the bromine atom on the phenyl ring and the nitrogen atom in the pyridine ring.

Suzuki-Miyaura Cross-Coupling

The most significant reaction involving 4-(3-Bromophenyl)pyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The carbon-bromine bond serves as an excellent electrophilic partner for coupling with a wide range of organoboron reagents. This reaction is a cornerstone for constructing biaryl structures, which are prevalent in many biologically active molecules and functional materials.

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

Beyond Suzuki coupling, the C-Br bond in 4-(3-Bromophenyl)pyridine can participate in other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

Reactions of the Pyridine Ring

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. It can be protonated by acids to form pyridinium salts or alkylated to form quaternary pyridinium compounds. These modifications can be used to alter the solubility and electronic properties of the molecule.

Synthesis of 4-(3-Bromophenyl)pyridine

The most common and efficient method for the synthesis of 4-(3-Bromophenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction between 4-pyridylboronic acid (or its ester) and 1,3-dibromobenzene, or alternatively, between 3-bromophenylboronic acid and 4-bromopyridine. The former is often preferred due to the differing reactivity of the two bromine atoms on 1,3-dibromobenzene, allowing for a more controlled reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis of 4-(3-Bromophenyl)pyridine

Objective: To synthesize 4-(3-Bromophenyl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Pyridylboronic acid

-

1,3-Dibromobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-pyridylboronic acid (1.0 equivalent), 1,3-dibromobenzene (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). Then, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

4-(3-Bromophenyl)pyridine is a valuable building block in several areas of research and development due to its versatile reactivity and the useful properties it imparts to target molecules.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7] 4-(3-Bromophenyl)pyridine serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications. The ability to functionalize the molecule at the bromine position allows for the exploration of a wide chemical space in the search for new drug candidates. For instance, derivatives of phenylpyridines are investigated for their activities as enzyme inhibitors, receptor antagonists, and in other biological pathways.

Diagram of the Role of 4-(3-Bromophenyl)pyridine in Drug Discovery

Caption: A generalized workflow illustrating the utility of 4-(3-Bromophenyl)pyridine in a drug discovery program.

Materials Science and Organic Electronics

In the field of materials science, 4-(3-Bromophenyl)pyridine is utilized in the synthesis of organic semiconductors.[8][9] The extended π-conjugated systems that can be constructed from this building block are of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of the pyridine moiety can influence the electron-transporting properties of the material, and the bromo-substituent allows for the systematic modification of the molecular architecture to fine-tune its optoelectronic properties.

Safety and Handling

4-(3-Bromophenyl)pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).

-

Precautionary Statements:

-

Wash skin thoroughly after handling.

-

Wear protective gloves, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin or eye irritation persists, get medical advice/attention.

-

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

4-(3-Bromophenyl)pyridine is a synthetically versatile and valuable building block with significant applications in both medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with its predictable reactivity in cross-coupling reactions, make it an attractive starting material for the synthesis of a wide array of complex molecules. This technical guide has provided a comprehensive overview of its key characteristics, a reliable synthetic protocol, and insights into its applications. As research in drug discovery and organic electronics continues to advance, the importance of intermediates like 4-(3-Bromophenyl)pyridine is poised to grow, facilitating the development of novel therapeutics and advanced materials.

References

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

-

4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

3-(4-BROMOPHENYL)PYRIDINE - CAS - ChemBK. (2024, April 9). Retrieved from [Link]

-

1 H NMR spectra of (a) CB[5], (b) TP-3PY CB[5] and (c) TP-3PY ([TP-3PY] = 3 × 10 - ResearchGate. (n.d.). Retrieved from [Link]

-

Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Retrieved from [Link]

-

4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem. (n.d.). Retrieved from [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC - PubMed Central. (2023, December 12). Retrieved from [Link]

-

4-(3-bromophenyl)pyridine (C11H8BrN) - PubChemLite. (n.d.). Retrieved from [Link]

- CN103130784A - Organic semiconductor material containing pyridine and preparation method and application thereof - Google Patents. (n.d.).

-

-

13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

-

Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol. - ResearchGate. (n.d.). Retrieved from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024, September 20). Retrieved from [Link]

-

3-(4-Bromophenyl)pyridine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.). Retrieved from [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2016_nature_SI.pdf]([Link] Macmillan/files/publications/2016_nature_SI.pdf)

-

Research and Progress on Organic Semiconductor Power Devices - MDPI. (n.d.). Retrieved from [Link]

-

Editorial: Organic Semiconductors: Investigating the Processing-Structure-Property Relationships - PMC - PubMed Central. (2021, July 23). Retrieved from [Link]

-

3-(4-Bromophenyl)pyridine | C11H8BrN | CID 1515241 - PubChem. (n.d.). Retrieved from [Link]

-

Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. (n.d.). Retrieved from [Link]

-

Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]

-

Common Organic Solvents: Table of Properties1,2,3. (n.d.). Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. bhu.ac.in [bhu.ac.in]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. CN103130784A - Organic semiconductor material containing pyridine and preparation method and application thereof - Google Patents [patents.google.com]

- 9. Editorial: Organic Semiconductors: Investigating the Processing-Structure-Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(3-Bromophenyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-bromophenyl)pyridine, a key building block in synthetic and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, and detailed synthetic protocols. A significant focus will be placed on its application as a crucial intermediate in the development of targeted therapeutics, with a special emphasis on the synthesis of kinase inhibitors. This guide aims to be an essential resource for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction: The Significance of the Phenylpyridine Scaffold

The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. When combined with a phenyl group, the resulting phenylpyridine core offers a rigid and tunable platform for developing highly specific ligands for various biological targets. 4-(3-Bromophenyl)pyridine, with its strategically placed bromine atom, serves as a versatile handle for further chemical modifications, most notably through cross-coupling reactions. This makes it an invaluable starting material for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor development.

Core Compound Identification

-

Chemical Name: 4-(3-Bromophenyl)pyridine

-

CAS Number: 4373-72-2

-

Molecular Formula: C₁₁H₈BrN

-

Molecular Weight: 234.10 g/mol

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in a research setting. The following table summarizes the key physicochemical data for 4-(3-Bromophenyl)pyridine.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 43-47 °C | N/A |

| Boiling Point | ~332 °C (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane. | [4][5] |

| InChI Key | LCTYNEHIFPECNL-UHFFFAOYSA-N | N/A |

Spectroscopic Data:

Synthesis and Purification

The most common and efficient method for the synthesis of 4-(3-bromophenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Suzuki-Miyaura Coupling: A Self-Validating Protocol

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and palladium catalysts. The general workflow is depicted below.

Caption: Generalized workflow for the Suzuki-Miyaura synthesis of 4-(3-Bromophenyl)pyridine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar compounds.[6][7][8]

Materials:

-

4-Chloropyridine hydrochloride or 4-Bromopyridine

-

3-Bromophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane and Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloropyridine hydrochloride (1.0 eq), 3-bromophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).

-

Reaction: Heat the mixture to 70-80 °C and stir vigorously for 18-22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-(3-bromophenyl)pyridine.

Applications in Drug Discovery: A Focus on TAK1 Kinase Inhibitors

4-(3-Bromophenyl)pyridine is a valuable building block for the synthesis of various biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors, which are a major class of targeted cancer therapies.

The Role of TAK1 in Disease

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a critical enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[9][10] This pathway is involved in regulating a wide range of cellular processes, including inflammation, cell survival, and apoptosis. Dysregulation of TAK1 signaling has been implicated in various diseases, including cancer and inflammatory disorders.[11][12] Therefore, TAK1 has emerged as a promising therapeutic target.

4-(3-Bromophenyl)pyridine as a Precursor to TAK1 Inhibitors

The 4-phenylpyridine scaffold is a key structural feature in a class of potent and selective TAK1 inhibitors. One such inhibitor is NG25, a dual inhibitor of TAK1 and MAP4K2.[5][10][13] The synthesis of NG25 and related analogs often starts from a 4-substituted-1H-pyrrolo[2,3-b]pyridine core, which can be derived from precursors like 4-(3-bromophenyl)pyridine.

The bromine atom on the phenyl ring of 4-(3-bromophenyl)pyridine allows for further elaboration of the molecule through another cross-coupling reaction, such as a Buchwald-Hartwig amination, to introduce the necessary side chains for potent kinase inhibition.

Caption: Conceptual synthetic pathway from 4-(3-Bromophenyl)pyridine to a TAK1 inhibitor.

The development of TAK1 inhibitors like NG25 demonstrates the critical role of versatile building blocks such as 4-(3-bromophenyl)pyridine in modern drug discovery.[14] The ability to systematically modify different parts of the molecule allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(3-bromophenyl)pyridine.

-

Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

If on skin, wash with plenty of water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin or eye irritation persists, get medical advice/attention.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

4-(3-Bromophenyl)pyridine is a fundamentally important building block in organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the versatility of the bromine substituent for cross-coupling reactions, makes it an ideal starting point for the synthesis of complex molecules with significant biological activity. The successful development of potent TAK1 kinase inhibitors based on the 4-phenylpyridine scaffold underscores the value of this compound in the ongoing quest for new and effective therapeutics. This guide has provided a detailed overview of its properties, synthesis, and applications, intended to empower researchers and drug development professionals in their scientific endeavors.

References

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

- Bamborough, P., et al. (2019). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters.

-

3-(4-BROMOPHENYL)PYRIDINE - Physico-chemical Properties. (2024). ChemBK. Retrieved from [Link]

- Tan, L., et al. (2015). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 58(1), 183-196.

-

Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Self-Assembly of 3-[4'-(Diethylboryl)phenyl]pyridine and 3-[3'-(Diethylboryl)phenyl]pyridine. (n.d.). ACS Publications. Retrieved from [Link]

-

4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

- Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. (2019). European Journal of Medicinal Chemistry, 163, 660-670.

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335.

-

4-Acetylpyridine Oxime. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Crystal Structure of type II inhibitor NG25 bound to TAK1-TAB1. (n.d.). Protein Data Bank Japan. Retrieved from [Link]

-

Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

- Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4882-4888.

-

Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. Retrieved from [Link]

- Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). Journal of the Saudi Chemical Society, 21(Supplement 1), S337-S346.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335.

- Design, synthesis, and pharmacological evaluation of 4- or 6-phenyl-pyrimidine derivatives as novel and selective Janus kinase 3 inhibitors. (2020). European Journal of Medicinal Chemistry, 191, 112148.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. rndsystems.com [rndsystems.com]

- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 4o91 - Crystal Structure of type II inhibitor NG25 bound to TAK1-TAB1 - Summary - Protein Data Bank Japan [pdbj.org]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 4-(3-Bromophenyl)pyridine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-(3-bromophenyl)pyridine, a key heterocyclic building block in modern chemical research and development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's fundamental properties, details its primary synthesis via palladium-catalyzed cross-coupling, explores its applications, and outlines standard characterization protocols.

Compound Identification and Physicochemical Properties

4-(3-Bromophenyl)pyridine is a biaryl compound consisting of a pyridine ring linked to a bromophenyl ring at the C4 and C1 positions, respectively. Its structure makes it a valuable intermediate, primarily for introducing the pyridylphenyl moiety into larger molecules through further cross-coupling reactions where the bromine atom serves as a reactive handle.

The official IUPAC name for the compound is 4-(3-bromophenyl)pyridine . Its identity and core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4373-72-2 | [1][2] |

| Molecular Formula | C₁₁H₈BrN | [1][3] |

| Molecular Weight | 234.10 g/mol | |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 43.0 to 47.0 °C | [2] |

| Purity | Typically >98.0% (GC) | [2][4] |

| InChI Key | LCTYNEHIFPECNL-UHFFFAOYSA-N | [4] |

| Storage | Room temperature, in a cool, dark place | [4] |

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for synthesizing 4-(3-bromophenyl)pyridine and its analogues is the Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning reaction forms a carbon-carbon bond between an organoboron species and an organohalide using a palladium catalyst.[5] For this specific target, the reaction couples a pyridine-4-boronic acid derivative with 1,3-dibromobenzene or, more commonly, 3-bromophenylboronic acid with 4-halopyridine. The latter is often preferred due to the commercial availability and stability of the reactants.

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established, three-step process involving a Pd(0)/Pd(II) cycle.[6]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., 4-bromopyridine) to form a Pd(II) complex. This is typically the rate-limiting step.

-

Transmetalation : A base activates the organoboron compound (e.g., 3-bromophenylboronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the complex, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; ArPdX [label="Ar¹-Pd(II)L₂-X\n(Aryl-Pd Complex)", fillcolor="#FBBC05"]; Transmetal [label="Transmetalation", shape=plaintext]; ArPdAr [label="Ar¹-Pd(II)L₂-Ar²\n(Diaryl-Pd Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar¹-Ar²\n(Product)", shape=ellipse, fillcolor="#FFFFFF", style=bold, peripheries=2, color="#EA4335"]; Reagents [label="Ar¹-X (4-Halopyridine)\nAr²-B(OH)₂ (3-Bromophenylboronic acid)\n+ Base", shape=box, style=rounded, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> ArPdX; ArPdX -> Transmetal [dir=none]; Transmetal -> ArPdAr; ArPdAr -> RedElim [dir=none]; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; ArPdX [label="Ar¹-Pd(II)L₂-X\n(Aryl-Pd Complex)", fillcolor="#FBBC05"]; Transmetal [label="Transmetalation", shape=plaintext]; ArPdAr [label="Ar¹-Pd(II)L₂-Ar²\n(Diaryl-Pd Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar¹-Ar²\n(Product)", shape=ellipse, fillcolor="#FFFFFF", style=bold, peripheries=2, color="#EA4335"]; Reagents [label="Ar¹-X (4-Halopyridine)\nAr²-B(OH)₂ (3-Bromophenylboronic acid)\n+ Base", shape=box, style=rounded, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> ArPdX; ArPdX -> Transmetal [dir=none]; Transmetal -> ArPdAr; ArPdAr -> RedElim [dir=none]; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];

// Input reagents Reagents -> OxAdd [label=" Ar¹-X", style=dashed]; Reagents -> Transmetal [label=" Ar²-B(OH)₂\n+ Base", style=dashed]; } Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings involving pyridyl halides.[7][8]

Materials:

-

4-Chloropyridine hydrochloride (1.0 eq)

-

3-Bromophenylboronic acid (1.1 eq)

-

Palladium(II) acetate (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq) or a more advanced ligand like SPhos

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyridine hydrochloride, 3-bromophenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

-

Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere, which is critical to prevent the degradation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water) via cannula or syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(3-bromophenyl)pyridine as a pure solid.

// Nodes Start [label="Starting Materials\n(4-Halopyridine, Boronic Acid,\nCatalyst, Base)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Suzuki Coupling\n(Inert Atmosphere, Heat)"]; Workup [label="Aqueous Work-up\n(Extraction & Washing)"]; Purification [label="Column Chromatography"]; Final [label="Pure 4-(3-Bromophenyl)pyridine", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Start [label="Starting Materials\n(4-Halopyridine, Boronic Acid,\nCatalyst, Base)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Suzuki Coupling\n(Inert Atmosphere, Heat)"]; Workup [label="Aqueous Work-up\n(Extraction & Washing)"]; Purification [label="Column Chromatography"]; Final [label="Pure 4-(3-Bromophenyl)pyridine", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Final; } Caption: General workflow for the synthesis and purification.

Applications in Research and Drug Development

The pyridine scaffold is one of the most ubiquitous heterocycles in approved pharmaceuticals, found in drugs for indications ranging from cancer to infectious diseases and hypertension.[9][10] 4-(3-Bromophenyl)pyridine serves as a versatile intermediate in the synthesis of more complex, biologically active molecules.

-

Medicinal Chemistry: The compound is a classic example of a "building block" used in fragment-based or lead optimization campaigns. The pyridine nitrogen acts as a hydrogen bond acceptor and can be crucial for binding to biological targets like kinases or enzymes.[11] The bromine atom allows for subsequent coupling reactions (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination) to explore the chemical space around the core scaffold and improve potency or pharmacokinetic properties.[12]

-

Materials Science: Biarylpyridine structures are of interest in the development of organic light-emitting diodes (OLEDs), ligands for metal-organic frameworks (MOFs), and functional polymers. The specific electronic properties and rigid structure of 4-(3-bromophenyl)pyridine make it a candidate for incorporation into these advanced materials.

Analytical Characterization

Confirming the identity and purity of the synthesized 4-(3-bromophenyl)pyridine is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a distinct set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns of the protons on both the pyridine and phenyl rings can be used to confirm the substitution pattern.

-

¹³C NMR: The carbon spectrum will show 11 distinct signals for the aromatic carbons, confirming the molecular formula.[13]

-

-

Mass Spectrometry (MS): Mass spectral analysis (e.g., GC-MS or LC-MS) will show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, often with detection by UV absorbance.[15]

Safety and Handling

4-(3-Bromophenyl)pyridine is classified as an irritant.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and ensure work is conducted in a well-ventilated fume hood. In case of skin contact, wash with plenty of water.

Conclusion

4-(3-Bromophenyl)pyridine is a foundational building block in synthetic chemistry, with its value rooted in the strategic placement of a reactive bromine handle on a pharmaceutically relevant biaryl scaffold. Its synthesis is reliably achieved through robust and scalable Suzuki-Miyaura cross-coupling protocols. The insights provided in this guide equip researchers with the necessary technical knowledge to effectively synthesize, characterize, and apply this versatile compound in the pursuit of novel therapeutics and advanced materials.

References

[1] Sigma-Aldrich. 4-(3-Bromophenyl)pyridine | 4373-72-2. [2] Tokyo Chemical Industry UK Ltd. 4-(3-Bromophenyl)pyridine | 4373-72-2. Sigma-Aldrich. 4-(3-Bromophenyl)pyridine | 4373-72-2. Sigma-Aldrich. 4-(3-Bromophenyl)pyridine | 4373-72-2. [16] PubChem. 3-(4-Bromophenyl)pyridine | C11H8BrN | CID 1515241. Tokyo Chemical Industry Co., Ltd. 4-(3-Bromophenyl)pyridine 4373-72-2. [17] ACS Publications. Self-Assembly of 3-[4'-(Diethylboryl)phenyl]pyridine and 3-[3'-(Diethylboryl)phenyl]pyridine. [14] PubChem. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283. [4] Sigma-Aldrich. 4-(3-Bromophenyl)pyridine | 4373-72-2. [3] PubChemLite. 4-(3-bromophenyl)pyridine (C11H8BrN). [13] Supporting Information. Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. [18] J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [19] ChemicalBook. 3-Bromo-4-methylpyridine synthesis. [7] PubMed Central (PMC). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [5] Wikipedia. Suzuki reaction. [20] ChemicalBook. Pyridine, 3-?(4-?bromophenyl)?-(129013-83-8) 1 H NMR. [8] MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [21] PubMed Central (PMC). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [6] Chemistry LibreTexts. Suzuki-Miyaura Coupling. [22] Organic Chemistry Portal. Pyridine synthesis. [23] Chemdiv. Compound 4-bromophenyl pyridine-3-carboxylate. Tokyo Chemical Industry (India) Pvt. Ltd. 4-(3-Bromophenyl)pyridine 4373-72-2. [9] PubMed Central (PMC). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [10] RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [12] NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [11] Elsevier. RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. [15] ResearchGate. Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-(3-Bromophenyl)pyridine | 4373-72-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. PubChemLite - 4-(3-bromophenyl)pyridine (C11H8BrN) [pubchemlite.lcsb.uni.lu]

- 4. 4-(3-Bromophenyl)pyridine | 4373-72-2 [sigmaaldrich.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 11. bcrcp.ac.in [bcrcp.ac.in]

- 12. nbinno.com [nbinno.com]

- 13. rsc.org [rsc.org]

- 14. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 3-(4-Bromophenyl)pyridine | C11H8BrN | CID 1515241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 19. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 20. Pyridine, 3-?(4-?bromophenyl)?-(129013-83-8) 1H NMR spectrum [chemicalbook.com]

- 21. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyridine synthesis [organic-chemistry.org]

- 23. Compound 4-bromophenyl pyridine-3-carboxylate - Chemdiv [chemdiv.com]

A Technical Guide to Substituted Phenylpyridines: Synthesis, Properties, and Applications

Abstract

The phenylpyridine scaffold is a cornerstone in modern chemistry, serving as a privileged structure in both medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities and optoelectronic properties, governed by the nature and position of substituents on its dual-ring system. This technical guide provides an in-depth review of substituted phenylpyridines, focusing on key literature that has shaped the field. We will explore synthetic methodologies, delve into structure-activity and structure-property relationships, and highlight their applications as therapeutic agents and materials for Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols.

Introduction: The Phenylpyridine Core

The phenylpyridine motif, consisting of a phenyl group directly attached to a pyridine ring, is a versatile and highly valuable scaffold in chemical research.[1] Its significance stems from a combination of factors: the aromatic stability of both rings, the hydrogen-bond accepting capability of the pyridine nitrogen, and the tunable electronic properties afforded by substitution.[2] These features allow for precise modulation of a molecule's interaction with biological targets or its performance in an optoelectronic device.

Early synthetic routes to phenylpyridines, such as the Ullmann reaction, were often harsh and limited in scope.[1] The advent of modern transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings, revolutionized access to this scaffold, enabling the synthesis of a vast library of derivatives with diverse functionalities.[1][3]

This guide is structured to provide a comprehensive overview, beginning with the synthetic foundations before branching into the two primary application domains: medicinal chemistry and materials science.

Synthetic Methodologies: Building the Core and Introducing Diversity

The creation of substituted phenylpyridines relies on two primary strategies: (1) formation of the core biaryl structure, and (2) direct functionalization of a pre-formed phenylpyridine.

Core Synthesis via Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is the most widely employed method for synthesizing the phenylpyridine backbone due to its mild conditions and broad functional group tolerance.[1][4] A general workflow for this process is outlined below.

Figure 1: General workflow for Suzuki-Miyaura cross-coupling.

Exemplary Protocol: Synthesis of 3-Phenylpyridine [1]

-

Reaction Setup: To a round-bottom flask, add 3-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Reagent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), followed by a degassed solvent mixture (e.g., Toluene, Ethanol, and Water in a 4:1:1 ratio).

-

Heating: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 3-phenylpyridine.

Direct C-H Functionalization

An increasingly powerful strategy is the direct functionalization of C-H bonds on a pre-existing phenylpyridine scaffold. This approach is highly atom-economical. Palladium-catalyzed C-H activation has emerged as a robust tool, particularly for functionalizing the ortho-position of the phenyl ring in 2-phenylpyridine, which is directed by the pyridine nitrogen.[5][6] This regioselectivity is driven by the formation of a stable five-membered palladacycle intermediate.

These reactions allow for the introduction of a wide range of functional groups, including aryl, acyl, and trifluoromethylthio moieties.[5] The choice of oxidant, catalyst, and additives is crucial for success. For instance, studies have shown that substrates with electron-donating groups on the aryl ring often react smoothly to give excellent yields, while strong electron-withdrawing groups can sometimes decrease the yield.[5]

Substituted Phenylpyridines in Medicinal Chemistry

The phenylpyridine scaffold is a "privileged structure," frequently appearing in molecules with diverse biological activities.[1][7] Its derivatives have been investigated as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[7][8]

Structure-Activity Relationships (SAR)

The biological activity of phenylpyridine derivatives is highly dependent on the substitution pattern. The relationship between the chemical structure and the biological effect is the core of SAR studies.[9] Key modifications often involve introducing new substituents to explore how changes in steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and hydrogen-bonding potential impact target binding and overall activity.[9][10]

Key SAR Insights from Literature:

-

Anticancer Activity: Many 3-phenylpyridine derivatives have been designed as analogs of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization.[7] The positioning and nature of substituents on both the phenyl and pyridine rings are critical for microtubule destabilization, leading to cell cycle arrest and apoptosis.[7]

-

Kinase Inhibition: The pyridine nitrogen can act as a crucial hydrogen bond acceptor in the hinge region of many protein kinases, making this scaffold ideal for developing kinase inhibitors. Substitutions are used to achieve selectivity and potency by probing specific pockets within the ATP-binding site.[7]

-

Neuroactive Agents: In the development of dopamine autoreceptor agonists, SAR studies on tetrahydro-4-phenylpyridines revealed that electron-donating groups were better tolerated on the phenyl ring than electron-withdrawing groups.[10] Furthermore, the specific stereochemistry (chirality) of the molecule can have a profound impact on its intrinsic activity.[10]

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: For 5-substituted pyridine analogues, the introduction of bulky groups like phenyl or other heteroaryl rings at the C5 position of the pyridine was explored to probe steric influence on CNS binding affinity.[11] This led to the identification of potent agonists and antagonists with Ki values in the nanomolar range.[11]

Mechanism of Action: Kinase Inhibition

A common mechanism of action for phenylpyridine-based drugs is the inhibition of protein kinases, which are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers.

Figure 2: General mechanism of kinase inhibition by a phenylpyridine derivative.

Substituted Phenylpyridines in Materials Science

In materials science, the focus shifts from biological activity to photophysical properties. Cyclometalated iridium(III) complexes featuring phenylpyridine ligands are among the most important materials for OLED technology due to their high phosphorescence quantum yields.[12]

Tuning Optoelectronic Properties

The color and efficiency of an OLED are determined by the molecular structure of the emitter.[13] Substituents on the phenylpyridine ligand provide a powerful tool for tuning these properties.

-

Emission Color: The energy of the emitted light (and thus its color) is related to the HOMO-LUMO gap of the complex. Electron-withdrawing groups (like fluorine) on the phenyl ring can stabilize the HOMO level, widening the energy gap and shifting the emission towards the blue region of the spectrum. Conversely, electron-donating groups can narrow the gap, causing a red-shift.

-

Quantum Efficiency: The overall efficiency of the device depends on factors like charge injection, transport, and the radiative decay rate of the excited state.[14][15] Strategic substitution can improve molecular packing in the solid state, enhance thermal stability, and optimize charge transport properties, all of which contribute to higher device performance.[13]

The evolution of emitter materials has progressed from fluorescent compounds to highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) molecules, with substituted phenylpyridines playing a key role in phosphorescent emitters.[13]

Table 1: Effect of Substitution on Emission Properties of Iridium(III) Phenylpyridine Complexes (Illustrative)

| Substituent on Phenyl Ring | Position | Effect on HOMO-LUMO Gap | Emission Color Shift |

| -F (Fluorine) | 4' | Increases | Blue-shift |

| -CF₃ (Trifluoromethyl) | 4' | Increases | Blue-shift |

| -CH₃ (Methyl) | 4' | Decreases | Red-shift |

| -OCH₃ (Methoxy) | 4' | Decreases | Red-shift |

Note: This table provides a generalized trend. Actual properties depend on the entire complex structure.

Conclusion and Future Outlook

Substituted phenylpyridines are a testament to the power of a versatile chemical scaffold. Through decades of research, chemists have developed an impressive toolbox of synthetic methods to access and functionalize this core structure.[16][17] In medicinal chemistry, these derivatives continue to be a rich source of new drug candidates targeting a wide range of diseases, from cancer to neurological disorders.[18] In materials science, they are indispensable for the development of high-performance OLEDs for next-generation displays and solid-state lighting.[14]

Future research will likely focus on developing even more efficient and selective C-H functionalization methods, exploring novel substitution patterns to unlock new biological activities, and designing advanced materials with enhanced stability and quantum efficiency for optoelectronic applications. The convergence of computational design and high-throughput synthesis will undoubtedly accelerate the discovery of new, impactful phenylpyridine derivatives.[19]

References

-

Wright, J. L., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(21), 3523-3533. [Link]

-

Joy, J., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(14), 11065-11084. [Link]

-

Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

-

Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry. [Link]

-

Joy, J., et al. (2025). A brief review on the palladium-catalyzed C-H activation reactions of 2-phenylpyridines. RSC Advances, 15(14), 11065-11084. [Link]

-

Kumar, A., et al. (2024). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry. [Link]

-

ResearchGate. (2022). Scheme 1: Classical and traditional methods for the synthesis of functionalized pyridines. ResearchGate. [Link]

-

ResearchGate. (2023). Overview of the synthesis of the 2-phenylpyridine derivatives. ResearchGate. [Link]

-

Sindhe, H., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

-

Various Authors. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Various Publications. [Link]

-

Wang, C., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Molecules, 28(18), 6667. [Link]

-

Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]

-

Pérez-García, L. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 11116. [Link]

-

Li, J., et al. (2021). Cascade 8π Electrocyclization/Benzannulation to Access Highly Substituted Phenylpyridines. Organic Letters, 23(20), 7914-7918. [Link]

-

Su, S.-J., et al. (2013). Multifunctional Materials in High-Performance OLEDs: Challenges for Solid-State Lighting. ACS Publications. [Link]

-

ResearchGate. (2020). Structure-activity relationship analysis of different substitutions on... ResearchGate. [Link]

-

Wolfe, J. P., et al. (2007). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 9(22), 4539-4542. [Link]

-

The Pharma Helper. (2022). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. YouTube. [Link]

-

Buckley, A. (Ed.). (2013). Organic Light-Emitting Diodes (OLEDs): Materials, Devices and Applications. Woodhead Publishing. [Link]

-

Zysman-Colman, E. (2018). Recent advances in materials for organic light emitting diodes. Beilstein Journal of Organic Chemistry, 14, 1488-1490. [Link]

-

Li, Y., et al. (2020). Recent advances in organic light-emitting diodes: toward smart lighting and displays. Materials Chemistry Frontiers, 4(11), 3174-3198. [Link]

-

ResearchGate. (2014). Chemical and photophysical properties of materials for OLEDs. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 6. A brief review on the palladium-catalyzed C-H activation reactions of 2-phenylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in materials for organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 4-(3-Bromophenyl)pyridine for Research and Development

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and essential data for 4-(3-Bromophenyl)pyridine, a key intermediate in pharmaceutical and materials science research. Designed for laboratory professionals, this document synthesizes established safety principles with practical, field-tested insights to ensure procedural integrity and personal safety.

Compound Profile and Strategic Importance

4-(3-Bromophenyl)pyridine (CAS No. 4373-72-2) is a substituted pyridine derivative.[1] Its bifunctional nature, possessing both a pyridine ring and a brominated phenyl group, makes it a versatile building block in organic synthesis. The pyridine moiety can act as a ligand for metal catalysts or be functionalized, while the bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This dual reactivity is pivotal in the synthesis of complex molecules in drug discovery and the development of novel organic electronic materials.[2]

| Property | Value | Source |

| CAS Number | 4373-72-2 | [2] |

| Molecular Formula | C₁₁H₈BrN | [3] |

| Molecular Weight | 234.10 g/mol | [2] |

| Physical Form | White to very pale yellow crystal or powder | [1] |

| Melting Point | 43-47 °C | [2] |

| Storage Temperature | Room Temperature | [1] |

Hazard Identification and GHS Classification

While a complete toxicological profile for 4-(3-Bromophenyl)pyridine is not extensively documented, the available data and the chemical's structural alerts from its pyridine and bromophenyl components necessitate a cautious approach. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

The signal word for this compound is "Warning" .[1]

It is crucial to recognize that brominated aromatic compounds can pose long-term health risks, including potential bioaccumulation and, in some cases, carcinogenic effects.[4][5] Similarly, pyridine and its derivatives can exhibit toxicity, affecting the liver and central nervous system upon significant exposure.[6][7] Therefore, minimizing exposure is a primary safety objective.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory when handling 4-(3-Bromophenyl)pyridine.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this and other potentially hazardous powdered or volatile compounds is a certified chemical fume hood.[8] This ensures that any dust or vapors are effectively contained and exhausted, preventing inhalation, which is a primary route of exposure. All weighing and transfer operations should be conducted within the fume hood.

Caption: Workflow for handling 4-(3-Bromophenyl)pyridine using engineering controls.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment. The following are the minimum requirements for handling 4-(3-Bromophenyl)pyridine:

-

Eye and Face Protection : Chemical splash goggles are mandatory.[9] For operations with a higher risk of splashing, such as during quenching of a reaction, a face shield should be worn in addition to goggles.[9]

-

Hand Protection : Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[10] For prolonged handling or in situations with a high risk of immersion, heavier-duty gloves such as butyl rubber may be more appropriate. Always inspect gloves for any signs of degradation or perforation before use.[11]

-

Body Protection : A flame-resistant laboratory coat is essential.[9] It should be fully buttoned with the sleeves rolled down. For large-scale operations, a chemical-resistant apron may be necessary.

-

Respiratory Protection : While engineering controls should be the primary means of respiratory protection, a NIOSH-approved respirator may be required in situations where these controls are not sufficient or during emergency procedures.[9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures

-

Preparation : Before handling, ensure that the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.

-

Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any airborne dust. Use a spatula for solid transfers and avoid creating dust clouds.

-

Dissolution : When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

-

Post-Handling : After handling, thoroughly decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.

Storage Requirements

Store 4-(3-Bromophenyl)pyridine in a tightly sealed, properly labeled container.[10] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[10]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

Spill Response

-

Small Spills (within a fume hood) :

-

Alert others in the immediate vicinity.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[10]

-

Carefully sweep the absorbed material into a designated hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (outside a fume hood) :

-

Evacuate the area immediately.[12]

-

Alert laboratory personnel and contact the institution's emergency response team.

-

Prevent entry into the contaminated area.

-

Provide the emergency response team with the Safety Data Sheet (if available) or relevant hazard information.

-

For spills involving bromine or brominated compounds, neutralization with a 5-10% sodium thiosulfate solution can be an effective decontamination step after the initial absorption.[12]

Caption: Decision-making flowchart for spill response.

First Aid Measures

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

-

Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] If skin irritation persists, seek medical attention.

-

Inhalation : Move the individual to fresh air.[13] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Disposal Considerations

All waste containing 4-(3-Bromophenyl)pyridine, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[10] Collect waste in a clearly labeled, sealed container and dispose of it in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[10]

Conclusion

4-(3-Bromophenyl)pyridine is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, coupled with the consistent application of robust engineering controls, correct use of personal protective equipment, and strict adherence to safe handling and emergency procedures, forms the foundation of a secure research environment. This guide serves as a comprehensive resource to empower researchers to work confidently and safely with this important compound.

References

- 1. 4-(3-Bromophenyl)pyridine | 4373-72-2 [sigmaaldrich.com]

- 2. 4-(3-Bromophenyl)pyridine | 4373-72-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. PubChemLite - 4-(3-bromophenyl)pyridine (C11H8BrN) [pubchemlite.lcsb.uni.lu]

- 4. sunstreamglobal.com [sunstreamglobal.com]

- 5. All news - ECHA [echa.europa.eu]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. pppmag.com [pppmag.com]

- 12. - Division of Research Safety | Illinois [drs.illinois.edu]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

The Strategic Role of 4-(3-Bromophenyl)pyridine in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 4-(3-bromophenyl)pyridine, a versatile and strategically important scaffold in contemporary organic synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development and materials science, this document elucidates the reactivity and synthetic utility of this compound. We will delve into its application in cornerstone cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, providing not only the mechanistic underpinnings but also field-proven experimental protocols. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is a central focus, aiming to equip the reader with a practical and comprehensive understanding of how to leverage this building block for the synthesis of complex molecular architectures.

Introduction: The Biphenylpyridine Motif and the Strategic Importance of 4-(3-Bromophenyl)pyridine

The biphenylpyridine framework is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an ideal component for designing molecules with specific biological activities or optoelectronic functions. 4-(3-Bromophenyl)pyridine serves as a key precursor to a diverse array of these valuable compounds. The presence of two distinct reactive sites—the pyridine nitrogen, which can act as a ligand or be quaternized, and the bromine-substituted phenyl ring, a versatile handle for carbon-carbon and carbon-heteroatom bond formation—renders it a highly valuable and adaptable building block.

The strategic placement of the bromine atom at the meta-position of the phenyl ring offers specific steric and electronic advantages in directing the assembly of complex molecules, influencing their final conformation and properties. This guide will systematically explore the synthetic transformations that underscore the significance of 4-(3-bromophenyl)pyridine in the modern synthetic chemist's toolbox.

Synthesis of the Core Scaffold: 4-(3-Bromophenyl)pyridine

A reliable and scalable synthesis of the starting material is paramount for any synthetic campaign. While several methods exist for the synthesis of substituted pyridines, palladium-catalyzed cross-coupling reactions offer a robust and high-yielding approach to 4-(3-bromophenyl)pyridine. The Stille coupling, utilizing an organotin reagent, provides a well-established route.

Recommended Protocol: Stille Coupling for the Synthesis of 4-(3-Bromophenyl)pyridine

This protocol is adapted from a reliable literature procedure for the synthesis of a closely related analogue and is expected to provide good yields of the target compound.[2]

Reaction Scheme:

Caption: Stille coupling for 4-(3-Bromophenyl)pyridine synthesis.

Materials:

-

3-Bromophenyltrimethylstannane (1.0 equiv)

-

4-Chloropyridine hydrochloride (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

-

Anhydrous Toluene

Procedure:

-

To a dry, argon-purged flask, add 3-bromophenyltrimethylstannane and anhydrous toluene.

-

Add 4-chloropyridine hydrochloride and tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture to 110 °C and stir under argon for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(3-bromophenyl)pyridine.

Expertise & Experience: The choice of a Stille coupling is predicated on its tolerance to a wide range of functional groups and its generally high yields. The use of 4-chloropyridine hydrochloride is a practical choice due to its stability and commercial availability. The potassium fluoride wash is a critical step for the effective removal of tin residues, which can be challenging to separate otherwise.

The Cornerstone of Versatility: Palladium-Catalyzed Cross-Coupling Reactions